molecular formula C21H26FN3O7 B1675103 Levofloxacin lactate CAS No. 294662-18-3

Levofloxacin lactate

Numéro de catalogue B1675103
Numéro CAS: 294662-18-3
Poids moléculaire: 451.4 g/mol
Clé InChI: ONDRRTIAGBDDKP-GBZGCGEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .


Synthesis Analysis

Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .


Molecular Structure Analysis

Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Chemical Reactions Analysis

The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .


Physical And Chemical Properties Analysis

Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .

Applications De Recherche Scientifique

  • Polymorphism of Levofloxacin

    • Field : Crystallography
    • Application : The polymorphism of levofloxacin was studied, focusing on the structure, properties, and phase transformation .
    • Methods : The crystal structure of an anhydrous α form and three newly discovered solvates were reported. These were characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .
    • Results : The study found that all of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .
  • Stability and Antibiotic Potency Improvement

    • Field : Pharmaceutics
    • Application : The research aimed to improve the stability and potency of Levofloxacin by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid .
    • Methods : The experiment began with a screening to select potential DHBA isomers that can react with Levofloxacin and predict the stoichiometric ratio using phase diagrams .
    • Results : The reactions produced salts, which were named LF-26 and LF-35, respectively. These new compounds were found to be more stable under water and lighting conditions and improved Levofloxacin’s potency .
  • Levofloxacin–Fatty Acid Systems

    • Field : Chemistry
    • Application : Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid .
    • Methods : The systems were confirmed through a rigorous analysis involving nuclear magnetic resonance, infrared spectroscopy, and differential scanning calorimetry .
    • Results : The study did not provide specific results or outcomes .
  • Photocatalytic Degradation of Levofloxacin Lactate

    • Field : Environmental Science
    • Application : The study focused on the photocatalytic degradation of Levofloxacin lactate (LVFX) using Fe3O4 nanocrystals .
    • Methods : The degradation of LVFX was studied under UV radiation with Fe3O4 as a catalyst .
    • Results : The study revealed that Fe3O4 nanocrystals promoted the degradation of LVFX. As the UV radiation time was only 30 min, the photocatalytic degradation percentage of LVFX with Fe3O4 as a catalyst was about 92% .
  • In vivo Raman Measurement

    • Field : Biomedical Optics
    • Application : The study explored performing in vivo Raman measurements of the model drug Levofloxacin lactate in the blood using a nanoparticle-coated optical fiber probe .
    • Methods : The study used a nanoparticle-coated optical fiber probe for in vivo Raman measurements .
    • Results : The results show that real-time changes in the blood concentration of Levofloxacin lactate were measurable. This technique could be helpful for performing drug analyses and drug monitoring in a clinical setting without repeatedly withdrawing blood from patients .
  • Stability and Antibiotic Potency Improvement

    • Field : Pharmaceutics
    • Application : The research aimed to allow Levofloxacin to react with antioxidant dihydroxybenzoic acid (DHBA), which has low antimicrobial activity, to produce a more stable compound under water and lighting conditions and improve Levofloxacin’s potency .
    • Methods : The experiment began with a screening to select potential DHBA isomers that can react with Levofloxacin .
    • Results : The reactions produced salts, which were more stable under water and lighting conditions and improved Levofloxacin’s potency .
  • Levofloxacin in Veterinary Medicine

    • Field : Veterinary Medicine
    • Application : Levofloxacin is used in veterinary medicine to treat bacterial infections in animals .
    • Methods : The drug is administered orally or intravenously, depending on the severity of the infection and the animal’s overall health .
    • Results : Levofloxacin has been found to be effective in treating a variety of bacterial infections in animals, including respiratory, urinary tract, and skin infections .
  • Levofloxacin in Ophthalmology

    • Field : Ophthalmology
    • Application : Levofloxacin is used in ophthalmology as an eye drop to treat bacterial eye infections .
    • Methods : The eye drops are applied directly to the affected eye, usually every 2 hours for the first 2 days, then every 4 hours for the next 5 days .
    • Results : Levofloxacin eye drops have been found to be effective in treating bacterial eye infections, reducing symptoms and clearing the infection within 7 days in most cases .

Safety And Hazards

Levofloxacin has been associated with disabling and potentially irreversible serious adverse reactions, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It may exacerbate muscle weakness in patients with myasthenia gravis .

Orientations Futures

The regimen of 750-mg levofloxacin once daily provides a satisfactory PK/PD profile against the main pathogenic bacteria of CAP, which implies promising clinical and bacteriological efficacy for patients with CAP . A large-scale clinical study is warranted to confirm these results .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRRTIAGBDDKP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648769
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin lactate

CAS RN

294662-18-3
Record name Levofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin lactate
Reactant of Route 2
Levofloxacin lactate
Reactant of Route 3
Levofloxacin lactate
Reactant of Route 4
Levofloxacin lactate
Reactant of Route 5
Levofloxacin lactate
Reactant of Route 6
Levofloxacin lactate

Citations

For This Compound
232
Citations
S Liu, J Huang, Z Chen, N Chen, F Pang… - Journal of Raman …, 2015 - Wiley Online Library
… ) to measure levofloxacin lactate. The resulting SERS spectra of levofloxacin lactate in mouse … showed the characteristic wave numbers of levofloxacin lactate, indicating that optical fiber …
D Cao, X Zhang, S Zhao, Y Guan… - Environmental …, 2011 - liebertpub.com
… Levofloxacin lactate (10 μg mL −1 ) was removed >99… levofloxacin lactate was nontoxic. All results revealed that 3 kGy was the appropriate dose for the radiolysis of levofloxacin lactate (…
Number of citations: 6 www.liebertpub.com
XD Hu, HQ Zhang, DM Cao - Materials Science Forum, 2011 - Trans Tech Publ
… Photocatalytic degradation percentage of Levofloxacin lactate was obtained from the equation: PDP = (A0 – A)/A0 where PDP is the abbreviation of the photocatalytic degradation …
Number of citations: 11 www.scientific.net
X XU, X YU, Y TANG, C WU - Journal of the Chinese Ceramic …, 2012 - ingentaconnect.com
… of levofloxacin lactate by photocatalyst Ag/Ag3PO4 was determined using levofloxacin lactate … The effect of initial of pH value of the solution, concentration of levofloxacin lactate, catalyst …
Number of citations: 3 www.ingentaconnect.com
Y Huang, Q Kang - Journal of Inclusion Phenomena and Macrocyclic …, 2012 - Springer
… The molecular interaction between various dendrimers and levofloxacin lactate (LFL) were investigated by monitoring the fluorescence of LFL in the presence of dendrimers in buffer …
Number of citations: 19 link.springer.com
S Liu, M Rong, H Zhang, N Chen, F Pang… - Biomedical optics …, 2016 - opg.optica.org
… in vivo Raman measurements of the model drug levofloxacin lactate in the blood using a … changes in the blood concentration of levofloxacin lactate, suggesting that this technique could …
Number of citations: 7 opg.optica.org
C Wang, F Xu, L Sun, YJ Sun, S Qiu, Z Zhao… - Journal of thermal …, 2013 - Springer
… A microcalorimetric technique was used to evaluate the influence of both Levofloxacin lactate in sodium chloride injection (drug A) and Levofloxacin hydrochloride in sodium chloride …
Number of citations: 9 link.springer.com
T LIU - Academic Journal of Second Military Medical …, 2015 - pesquisa.bvsalud.org
… randomly divided into levofloxacin lactate treatment group and … support, etc., levofloxacin lactate therapy and ceftizoxime were … Results The levofloxacin lactate treatment group had a …
Number of citations: 1 pesquisa.bvsalud.org
D Cao, X Zhang, Y Guan, W Zhu… - Journal of Radiation …, 2010 - inis.iaea.org
[en] Recently antibiotics wastewater in environment has induced the increment of bacterial resistance. This paper is to investigate the gamma radiolysis of wastewater containing 10 μg/…
Number of citations: 1 inis.iaea.org
P DU, S ZHU, T CHEN - Chinese Journal of Pharmaceutical …, 2001 - ingentaconnect.com
… Studies on antibacterial activity in vitro of levofloxacin lactate.… Results:Levofloxacin lactate had good activities against S.… Conclusion:The antibacterial activities of levofloxacin lactate …
Number of citations: 0 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.